Cas no 477-60-1 (13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)-)
![13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)- structure](https://de.kuujia.com/scimg/cas/477-60-1x500.png)
477-60-1 structure
Produktname:13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)-
13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)-
- 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14
- Bebeerine
- (1'alpha)-6,6'-dimethoxy-2,2'-dimethyltubocuraran-7',12'-diol
- Tubocuraran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, (1'alpha)-
- (13AS,25AS)-2,3,13A,14,15,16,25,25A-OCTAHYDRO-18,29-DIMETHOXY-1,14-DIMETHYL-13H-4,6:21,24-DIETHENO-8,12-METHENO-1H-PYRIDO(3',2':14,15)(1,11)-DIOXACYCLO-EICOSINO(2,3,4-IJ)ISOQUINOLINE-9,19-DIOL
- CHEBI:11
- TUBOCURARAN-7',12'-DIOL, 6,6'-DIMETHOXY-2,2'-DIMETHYL-, (1'.ALPHA.)-
- D-BEBEERINE
- curin
- NECTANDRINE
- SCHEMBL158943
- BEBEERINE [MI]
- Q27105192
- Chondrodendrine
- SureCN158943
- 477-60-1
- C09352
- 13H-4,6:21,24-DIETHENO-8,12-METHENO-1H-PYRIDO(3',2':14,15)(1,11)DIOXACYCLOEICOSINO(2,3,4-IJ)ISOQUINOLINE-9,19-DIOL, 2,3,13A,14,15,16,25,25A-OCTAHYDRO-18,29-DIMETHOXY-1,14-DIMETHYL-, (13AS,25AS)-
- 6,6'-Dimethoxy-2,2'-dimethyltubocuraran-7',12'-diol
- Pelosine
- UNII-01MDR0WU2J
- 01MDR0WU2J
- (1S,16S)-10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol
- (+)-Bebeerine
- DTXSID80963907
-
- Inchi: InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28-/m0/s1
- InChI-Schlüssel: NGZXDRGWBULKFA-NSOVKSMOSA-N
- Lächelt: COC1C=C2C3[C@@H](N(CC2)C)CC2C=CC(O)=C(OC4=C(OC)C=C5C([C@@H](N(CC5)C)CC5C=CC(OC=3C=1O)=CC=5)=C4)C=2
Berechnete Eigenschaften
- Genaue Masse: 594.27300
- Monoisotopenmasse: 594.272987
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 44
- Anzahl drehbarer Bindungen: 2
- Komplexität: 948
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6
- Topologische Polaroberfläche: 83.9
Experimentelle Eigenschaften
- Dichte: 1.239±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 215 ºC
- Siedepunkt: 647.35°C (rough estimate)
- Flammpunkt: 381.1±32.9 °C
- Brechungsindex: 1.5300 (estimate)
- Löslichkeit: Insuluble (1.9E-4 g/L) (25 ºC),
- PSA: 83.86000
- LogP: 6.43220
- Dampfdruck: 0.0±2.3 mmHg at 25°C
- Spezifische Rotation: D20 +345.7° (c = 0.4 in 1N HCl)
13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)- Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Transportnummer gefährlicher Stoffe:UN 2811
- Sicherheitshinweise: H303+H313+H333
- Gefahrenklasse:6.1(b)
- PackingGroup:III
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG29180-100mg |
bebeerine |
477-60-1 | 95% | 100mg |
$787.00 | 2024-04-20 | |
A2B Chem LLC | AG29180-5mg |
bebeerine |
477-60-1 | 95% | 5mg |
$284.00 | 2024-04-20 | |
A2B Chem LLC | AG29180-10mg |
bebeerine |
477-60-1 | 95% | 10mg |
$332.00 | 2024-04-20 | |
A2B Chem LLC | AG29180-20mg |
bebeerine |
477-60-1 | 95% | 20mg |
$403.00 | 2024-04-20 | |
A2B Chem LLC | AG29180-50mg |
bebeerine |
477-60-1 | 95% | 50mg |
$574.00 | 2024-04-20 |
13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)- Verwandte Literatur
-
2. 795. The cleavage of biscoclaurine alkaloids with sodium in liquid ammonia. Part I. Curine and chondrocurineI. R. C. Bick,P. S. Clezy J. Chem. Soc. 1953 3893
-
3. 137. Curare alkaloids. Part V. Alkaloids of some Chondrodendron species and the origin of radix pareir? brav?Harold King J. Chem. Soc. 1940 737
-
A. J. Everett,L. A. Lowe,S. Wilkinson J. Chem. Soc. D 1970 1020
477-60-1 (13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)-) Verwandte Produkte
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